1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone
Description
1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone is a synthetic organic compound characterized by a furan-substituted ethanone core and a tertiary amine side chain containing a hydroxyethyl and isopropyl group. Its molecular formula is C₁₂H₁₇NO₃ (molecular weight: 231.27 g/mol). This compound is structurally related to bioactive molecules targeting enzyme inhibition or receptor modulation, though its specific applications require further investigation .
Properties
IUPAC Name |
1-(furan-2-yl)-2-[2-hydroxyethyl(propan-2-yl)amino]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-9(2)12(5-6-13)8-10(14)11-4-3-7-15-11/h3-4,7,9,13H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPGQIAYQSXHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with isopropylamine and ethylene glycol under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic structures
Scientific Research Applications
1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and antifungal properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in bacterial or fungal growth. The hydroxy-ethyl and isopropyl-amino groups play a crucial role in binding to the active sites of these targets, thereby disrupting their normal function and leading to the desired therapeutic effect .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Selected Ethanone Derivatives
Key Observations :
- Aromatic vs. Aliphatic Cores : The furan and phenyl cores (e.g., ) differ in electronic properties, affecting interactions with hydrophobic enzyme pockets.
- Amino-Alcohol Substituents: The hydroxyethyl-isopropyl-amino group in the target compound distinguishes it from simpler amines (e.g., phenylamino in ) and may enhance solubility compared to purely lipophilic analogs.
Physicochemical Properties
Table 2: Physicochemical Data
Analysis :
Biological Activity
1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone, a compound with the molecular formula C₁₃H₁₇N₁O₃, has garnered attention for its potential biological activities due to its unique structural features. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The compound features:
- Furan Ring : A five-membered aromatic heterocycle that enhances chemical reactivity.
- Isopropylamino Group : This group may contribute to the compound's interaction with biological systems.
- Hydroxylethyl Chain : The presence of a hydroxyl group suggests potential for hydrogen bonding, influencing solubility and reactivity.
Antimicrobial Activity
Research indicates that derivatives of furan compounds exhibit significant antibacterial properties. For instance:
- A study demonstrated that furan derivatives could inhibit the growth of Escherichia coli with a minimum inhibitory concentration (MIC) as low as 64 µg/mL .
- Other furan derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
Anti-inflammatory Properties
Furan-containing compounds have been explored for their anti-inflammatory effects:
- Certain furanone derivatives have been identified as selective COX-2 inhibitors, showing comparable potency to established anti-inflammatory drugs like rofecoxib .
- In models of inflammation induced by carrageenan, compounds with furan moieties demonstrated significant reductions in inflammatory markers, indicating a potential therapeutic application for this compound in treating inflammatory conditions.
Anticancer Potential
Emerging studies suggest that furan derivatives may also exhibit anticancer activities:
- Some benzo[b]furan derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- The specific mechanisms through which this compound exerts anticancer effects remain to be fully elucidated, warranting further investigation.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing furan and isopropylamine under acidic conditions.
- Hydroxylation : Introducing the hydroxylethyl group through nucleophilic substitution reactions.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various furan derivatives, including the compound . Results indicated a strong inhibition of bacterial growth at varying concentrations, particularly against gram-negative bacteria such as E. coli.
Case Study 2: Anti-inflammatory Activity
In another study involving carrageenan-induced inflammation in rats, the compound was administered at different dosages. The results showed a significant reduction in paw edema compared to controls, highlighting its potential as an anti-inflammatory agent.
Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Amino-furan | 3-Amino-furan | Contains an amino group directly attached to the furan ring; potential for enhanced reactivity. |
| Furosemide | Furosemide | A diuretic drug that contains a furan ring; used clinically for hypertension and edema. |
| 5-Hydroxymethylfurfural | 5-Hydroxymethylfurfural | A sugar degradation product with potential applications in biofuels; contains hydroxymethyl and furan functionalities. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
